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Compound of Interest

Compound Name: 3-(Pentyloxy)azetidine

CAS No.: 1220021-55-5

Cat. No.: B1439876

Get Quote

Executive Summary: The Strategic Value of 3-
Alkoxyazetidines
In modern medicinal chemistry, 3-(Pentyloxy)azetidine represents a critical "scaffold hop" from

traditional piperidine or pyrrolidine ethers. While lipophilic amines are privileged structures in

GPCR and ion channel drug discovery, they frequently suffer from high attrition due to

cardiotoxicity (hERG inhibition) and phospholipidosis (PLD).

The 3-(Pentyloxy)azetidine scaffold is designed to mitigate these risks by modulating basicity.

Unlike its 6-membered analog (4-(Pentyloxy)piperidine), the electron-withdrawing oxygen at the

3-position of the strained azetidine ring significantly lowers the pKa of the amine (typically from

~11.0 to ~8.5–9.0). This guide provides a comparative profiling framework to validate whether

this structural modification successfully reduces off-target liabilities while maintaining the

desired lipophilic vector.

Comparative Analysis: Azetidine vs. Pyrrolidine vs.
Piperidine[1]
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To objectively evaluate the performance of 3-(Pentyloxy)azetidine, it must be benchmarked

against its ring-expanded homologs. The following analysis highlights the physicochemical

drivers of off-target toxicity.

Table 1: Physicochemical & Safety Profile Comparison

Feature
3-

(Pentyloxy)azeti

dine

3-

(Pentyloxy)pyrr

olidine

4-

(Pentyloxy)pipe

ridine

Impact on

Safety

Structure 4-membered ring 5-membered ring 6-membered ring
Ring strain &

sterics

Predicted pKa ~8.7 – 9.2 ~10.5 – 11.0 ~10.8 – 11.2

Lower pKa

reduces

lysosomal

trapping.

ClogP ~1.8 ~2.1 ~2.5

Lower

lipophilicity

improves

metabolic

stability.

hERG Risk Moderate High Very High

Lower basicity

reduces channel

pore binding.

PLD Risk Low/Moderate High High

Reduced

accumulation in

acidic

lysosomes.

Metabolic

Stability

Moderate (Ring

opening risk)
High High

Azetidines can

be prone to

oxidative ring

opening.
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Key Insight: The primary advantage of the 3-(Pentyloxy)azetidine is the inductive effect of the

oxygen atom. In the 4-membered ring, the oxygen is closer to the nitrogen than in the piperidine

analog, exerting a stronger electron-withdrawing effect that lowers the pKa. This reduces the

percentage of ionized species at physiological pH, directly impacting hERG affinity and

lysosomal accumulation.

Critical Off-Target Pathways
The safety profile of 3-(Pentyloxy)azetidine is governed by two major "Cationic Amphiphilic

Drug" (CAD) mechanisms.

Mechanism A: Phospholipidosis (Lysosomal Trapping)
Lipophilic amines with pKa > 8.0 tend to accumulate in the acidic environment of lysosomes

(pH 4.5) via proton trapping. Once trapped, they complex with phospholipids, causing

lysosomal storage disorders (Phospholipidosis).

Mechanism B: hERG Channel Blockade
The hERG potassium channel possesses a large inner cavity that binds hydrophobic cations.

The "Long-Chain" pharmacophore of 3-(Pentyloxy)azetidine (Basic Amine + Linker +

Lipophilic Tail) is a classic hERG liability motif.

Diagram 1: The Lysosomal Trapping Mechanism (PLD)
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Caption: Schematic of Cationic Amphiphilic Drug (CAD) accumulation. 3-
(Pentyloxy)azetidine's lower pKa reduces the driving force for this trap compared to

piperidines.

Experimental Profiling Protocols
To validate the safety advantage of the azetidine scaffold, the following protocols must be

executed.

Protocol 1: Automated Patch Clamp for hERG Assessment
Objective: Quantify the IC50 of K+ channel blockade.

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

Buffer System:

External Solution: HB-PS (Physiological Saline).

Internal Solution: K-Aspartate based intracellular mimic.

Compound Preparation:

Dissolve 3-(Pentyloxy)azetidine HCl in DMSO to 10 mM stock.

Serial dilute to test concentrations: 0.1, 1, 10, 30 µM.

Control: E-4031 (Positive Control, IC50 ~10-50 nM).

Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 2s (Channel activation).

Repolarize to -50 mV for 2s (Tail current measurement).

Data Analysis: Measure peak tail current inhibition relative to baseline.
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Acceptance Criteria: Seal resistance > 200 MΩ.

Protocol 2: High-Content Screening (HCS) for Phospholipidosis
Objective: Detect intracellular phospholipid accumulation using fluorescent probes.

Cell Line: HepG2 or CHO-K1 cells.

Reagents:

HCS LipidTOX™ Red: Phospholipid detection.

Hoechst 33342: Nuclear stain.

Positive Control: Amiodarone (10 µM).

Workflow:

Seed cells in 96-well plates (10,000 cells/well).

Incubate with 3-(Pentyloxy)azetidine (1–50 µM) for 24 hours.

Fix cells with 4% Paraformaldehyde.

Stain with LipidTOX and Hoechst.

Imaging: Automated confocal microscopy (e.g., Opera Phenix).

Quantification: Calculate the PLD Index: (Mean Cytoplasmic Intensity of Compound / Mean

Cytoplasmic Intensity of DMSO Control).

Threshold: Index > 2.0 indicates significant PLD risk.

Comparative Screening Workflow
The following decision tree illustrates how to triage 3-(Pentyloxy)azetidine analogs based on

the data generated above.

Diagram 2: Off-Target Triage Workflow
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Compound Synthesis
3-(Pentyloxy)azetidine
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Caption: Integrated workflow for qualifying lipophilic azetidine scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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